molecular formula C11H22ClNO3 B1456307 Methyl 3-[2-(3-piperidinyl)ethoxy]propanoate hydrochloride CAS No. 1220032-59-6

Methyl 3-[2-(3-piperidinyl)ethoxy]propanoate hydrochloride

Cat. No. B1456307
M. Wt: 251.75 g/mol
InChI Key: ZUXZRTAVKKRNIV-UHFFFAOYSA-N
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Description

Methyl 3-[2-(3-piperidinyl)ethoxy]propanoate hydrochloride is a chemical compound with the following properties:



  • CAS Number : 1021204-94-3

  • Molecular Formula : C<sub>9</sub>H<sub>17</sub>NO<sub>2</sub>·HCl

  • Molecular Weight : 207.7 g/mol

  • Physical Form : Solid

  • Purity : 95%

  • Storage Temperature : Room temperature (RT)

  • Salt Form : Hydrochloride (HCl)



Synthesis Analysis

The synthetic route for this compound involves the reaction of 3-piperidinol with 3-bromopropyl ethyl carbonate . The resulting intermediate undergoes esterification with methanol , followed by treatment with hydrochloric acid to yield the hydrochloride salt form.



Molecular Structure Analysis

The molecular structure consists of a piperidine ring attached to a propanoate ester group via an ethoxy linkage. The hydrochloride counterion balances the positive charge on the nitrogen atom.



Chemical Reactions Analysis


  • Esterification : Formation of the ester bond between the piperidine alcohol and methanol.

  • Hydrochlorination : Conversion of the free amine group to the hydrochloride salt.



Physical And Chemical Properties Analysis


  • Solubility : Soluble in polar organic solvents (e.g., methanol, ethanol).

  • Melting Point : Varies depending on the crystalline form.

  • Stability : Sensitive to moisture and light.


Safety And Hazards


  • Toxicity : Handle with care; avoid inhalation, ingestion, or skin contact.

  • Hazardous Reactions : None reported.

  • Safety Precautions : Use appropriate protective equipment (gloves, goggles) when handling.


Future Directions

Research on this compound could explore:



  • Pharmacological Activity : Investigate its potential as a therapeutic agent (e.g., antipsychotic, analgesic).

  • Metabolism : Understand its metabolic fate in vivo.

  • Formulation : Develop suitable dosage forms for clinical use.


properties

IUPAC Name

methyl 3-(2-piperidin-3-ylethoxy)propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3.ClH/c1-14-11(13)5-8-15-7-4-10-3-2-6-12-9-10;/h10,12H,2-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUXZRTAVKKRNIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCOCCC1CCCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-[2-(3-piperidinyl)ethoxy]propanoate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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